5-(4-Bromophenyl)-4,6-dichloropyrimidine
Overview
Description
5-(4-Bromophenyl)-4,6-dichloropyrimidine: is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a pyrimidine ring
Scientific Research Applications
Chemistry: 5-(4-Bromophenyl)-4,6-dichloropyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs
Industry: The compound’s reactivity and functional group compatibility make it valuable in the production of agrochemicals, dyes, and polymers. It can be used to create materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It can be inferred from related compounds that they may interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Biochemical Pathways
Related compounds have been shown to affect various cellular components negatively, leading to changes in the levels of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .
Result of Action
Related compounds have been shown to have significant effects on the activity of acetylcholinesterase (ache), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-bromophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms on the pyrimidine ring. Common nucleophiles include amines and thiols.
Coupling Reactions: The bromine atom allows for further functionalization through reactions such as Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents such as toluene, ethanol, or dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted pyrimidines with functional groups like amines, ethers, or thiols.
Coupling Products: Products include biaryl compounds, alkenes, or alkynes, depending on the specific coupling reaction employed.
Comparison with Similar Compounds
4,6-Dichloropyrimidine: Lacks the bromophenyl group, making it less versatile for further functionalization.
5-(4-Chlorophenyl)-4,6-dichloropyrimidine: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and biological activity.
5-(4-Bromophenyl)-2,4-dichloropyrimidine:
Uniqueness: 5-(4-Bromophenyl)-4,6-dichloropyrimidine stands out due to the combination of bromine and chlorine substituents, which provide unique reactivity patterns and the ability to undergo a wide range of chemical transformations. This makes it a valuable compound for the synthesis of diverse organic molecules and the exploration of new chemical and biological activities.
Properties
IUPAC Name |
5-(4-bromophenyl)-4,6-dichloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)8-9(12)14-5-15-10(8)13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEFLZORZXLIJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599422 | |
Record name | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146533-41-7 | |
Record name | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146533-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-bromophenyl)-4,6-dichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-(4-Bromophenyl)-4,6-dichloropyrimidine useful in pharmaceutical synthesis?
A: this compound serves as a versatile starting material for synthesizing various pyrimidine analogs, particularly through the Suzuki cross-coupling reaction. [] This reaction allows for the introduction of diverse aryl or heteroaryl groups at the 5-position of the pyrimidine ring, enabling the creation of libraries of compounds with potentially enhanced pharmaceutical properties.
Q2: Can you elaborate on the Suzuki cross-coupling reaction involving this compound and its optimization?
A: Researchers successfully employed the Suzuki cross-coupling reaction to arylate this compound with various aryl/heteroaryl boronic acids. [] The reaction utilized a commercially available palladium catalyst, Pd(PPh3)4, to facilitate the coupling process. Optimization studies revealed that using 5 mol% of the palladium catalyst alongside K3PO4 as a base and 1,4-Dioxane as a solvent led to good yields of the desired pyrimidine analogs. Notably, the reaction proceeded more efficiently with electron-rich boronic acids, resulting in higher product yields.
Q3: Besides its use in Suzuki coupling, are there other synthetic applications for this compound?
A: Yes, this compound is also a key intermediate in the synthesis of macitentan, an endothelin receptor antagonist. [] A new preparation method for a macitentan intermediate, N-(5-(4-bromophenyl)-6-chloro-4-pyrimidyl)-N'-propylsulfamide, utilizes this compound as a starting material. [] This method employs a metal alkoxide in dimethyl sulfoxide to facilitate the reaction and offers advantages such as a simplified process, improved production efficiency, and reduced solvent use compared to previous methods. []
Q4: Have any computational studies been conducted on compounds derived from this compound?
A: Yes, Density Functional Theory (DFT) calculations were employed to analyze the reactivity descriptors and electronic and structural relationships of novel pyrimidine analogs synthesized via Suzuki cross-coupling using this compound. [] These calculations provided insights into the relative reactivity and stability of the synthesized compounds, aiding in understanding their potential behavior in biological systems.
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